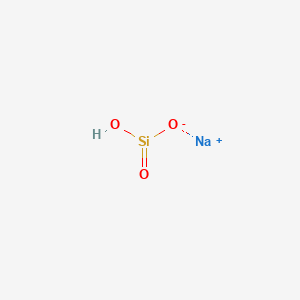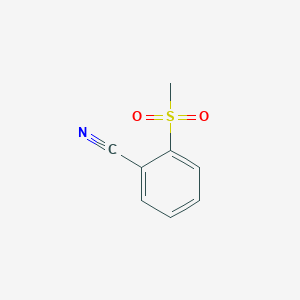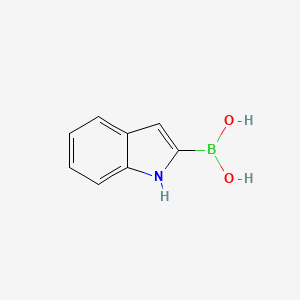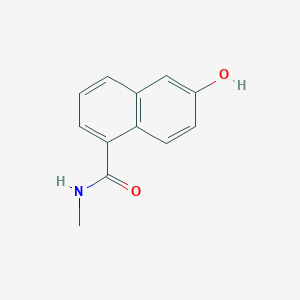
Sodium hydroxy(oxo)silanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydroxy(oxo)silanolate, also known as silicic acid sodium salt, is an inorganic compound with the molecular formula HNaO3Si. It is a derivative of silicic acid and is commonly referred to as sodium silicate. This compound is known for its versatile applications in various industries, including detergents, adhesives, and construction materials .
Mechanism of Action
Target of Action
Sodium hydroxy(oxo)silanolate, also known as sodium silicate, is a versatile compound with a wide range of targets. It primarily interacts with various inorganic and organic substances, acting as a binder, detergent, and soil stabilizer .
Mode of Action
The mode of action of this compound involves the formation of silanolate anions, which are the active center in the propagation reaction in which the chain length is extended . This process is part of the anionic ring-opening polymerization, often used for the synthesis of high molecular weight polymers .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of silicon-based materials and in the prevention of chloride ion attack in water systems .
Pharmacokinetics
It’s known that the compound is soluble in water, which can influence its bioavailability .
Result of Action
The result of this compound’s action can vary depending on its application. In industrial settings, it can lead to the formation of high molecular weight polymers . In water systems, it can prevent chloride ion attack, contributing to the system’s stability .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its efficacy in preventing chloride ion attack in water systems can be affected by the concentration of the compound in the water . Furthermore, its stability can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Sodium hydroxy(oxo)silanolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in certain biochemical processes, facilitating the conversion of substrates into products. The compound’s interaction with enzymes such as silicatein can lead to the formation of silica-based structures Additionally, this compound can bind to proteins, altering their conformation and activity
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and the availability of metabolic substrates.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing bone mineralization or promoting wound healing . At high doses, this compound can exhibit toxic or adverse effects, including tissue damage, inflammation, and organ dysfunction. Threshold effects are observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism. Understanding these dosage effects is essential for determining safe and effective usage levels in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, the compound can be metabolized by silicatein enzymes, leading to the formation of silica-based structures Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of metabolites and the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis or facilitated diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . For instance, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, the compound’s localization to mitochondria can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxy(oxo)silanolate can be synthesized through several methods:
Dry Method: This involves mixing soda ash (sodium carbonate) and silicon dioxide in a specific proportion and melting the mixture.
Alternative Method: Another method involves reacting sodium sulfate (Glauber’s salt) with pulverized coal and silica sand.
Industrial Production Methods: In industrial settings, this compound is often produced by mixing Trona (a naturally occurring mineral), silica sand, and pulverized coal in specific proportions. The mixture is then subjected to a melting reaction to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxy(oxo)silanolate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different silicon-based compounds.
Reduction: Under specific conditions, it can be reduced to form other silicon derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Reaction Conditions: These reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various silicon-based compounds, such as silicon dioxide and other silicates .
Scientific Research Applications
Sodium hydroxy(oxo)silanolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and materials.
Biology: It has applications in the preparation of biological buffers and as a stabilizing agent in certain biochemical reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: It is widely used in the production of detergents, adhesives, and as a corrosion inhibitor in various industrial processes
Comparison with Similar Compounds
Sodium hydroxy(oxo)silanolate can be compared with other similar compounds, such as:
Sodium Silicate: Both compounds share similar properties and applications, but sodium silicate is often used in a broader range of industrial applications.
Potassium Silicate: This compound is similar in structure but contains potassium instead of sodium. It is used in similar applications but may offer different solubility and reactivity properties.
Calcium Silicate: This compound is used in construction materials and has different mechanical properties compared to this compound
Uniqueness: this compound is unique due to its specific reactivity with silicon-based substrates and its versatility in various industrial applications. Its ability to form stable complexes with other metal ions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
sodium;hydroxy-oxido-oxosilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3Si/c;1-4(2)3/h;1H/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJCUIKDCQRDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.081 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)










